7-Chloro-2-methyl-1H-pyrrolo[2,3-c]pyridine is a heterocyclic compound characterized by a pyrrole ring fused to a pyridine ring, specifically featuring a chlorine atom and a methyl group at the 2 and 7 positions, respectively. This compound is of significant interest in medicinal chemistry due to its potential biological activities and its utility as a building block in the synthesis of various pharmacologically active molecules. The compound is cataloged under the CAS Number 874013-97-5 and has a molecular weight of 166.61 g/mol .
The synthesis of 7-chloro-2-methyl-1H-pyrrolo[2,3-c]pyridine typically involves several steps, often starting from readily available precursors. One common synthetic route includes:
In laboratory settings, reactions may be conducted under inert atmospheres (e.g., argon) to prevent unwanted side reactions. The purification of the final product commonly involves techniques such as column chromatography to isolate the desired compound from by-products and unreacted materials .
The molecular structure of 7-chloro-2-methyl-1H-pyrrolo[2,3-c]pyridine can be represented as follows:
7-Chloro-2-methyl-1H-pyrrolo[2,3-c]pyridine undergoes various chemical reactions due to its functional groups:
Common reagents for these reactions include:
The mechanism of action for 7-chloro-2-methyl-1H-pyrrolo[2,3-c]pyridine is primarily explored within the context of its biological activities. It serves as a scaffold for developing kinase inhibitors and other therapeutic agents targeting various diseases.
The compound's activity often involves interaction with specific enzymes or receptors in biological pathways, which can lead to inhibition or modulation of cellular processes such as proliferation or apoptosis. Research indicates that derivatives of this compound exhibit potent antitumor activity by interfering with tumor cell signaling pathways .
7-Chloro-2-methyl-1H-pyrrolo[2,3-c]pyridine typically appears as a solid at room temperature with properties that may vary based on purity and preparation methods.
Key chemical properties include:
The compound's reactivity profile suggests it is stable under standard laboratory conditions but may decompose under extreme pH or temperature conditions.
7-Chloro-2-methyl-1H-pyrrolo[2,3-c]pyridine has several applications in scientific research:
This compound exemplifies the importance of heterocyclic compounds in drug discovery and development due to their diverse biological activities and structural versatility.
The structural nuances among pyrrolopyridine isomers profoundly influence their pharmacological behavior. Natural products containing these scaffolds demonstrate diverse therapeutic potential: camptothecin (pyrrolo[3,4-b]quinoline derivative) functions as a topoisomerase I inhibitor in oncology, while mappicine (pyrrolo[4,3-c]pyridin-5-one) exhibits antiviral activity [7]. The pyrrolo[2,3-c]pyridine system specifically serves as a versatile bioisostere for indoles and purines, offering improved metabolic stability while maintaining similar hydrogen-bonding capabilities. This scaffold's significance is highlighted by its incorporation into clinical candidates across therapeutic domains: vemurafenib (BRAF inhibitor for melanoma) utilizes a pyrrolo[2,3-b]pyridine core, while pexidartinib (CSF1R inhibitor) employs a pyrrolo[2,3-b]pyridine derivative [7]. The distinct electron distribution in pyrrolo[2,3-c]pyridine—with its bridgehead nitrogen and angular fusion—creates unique opportunities for targeted molecular interactions compared to linear isomers.
Chlorine incorporation at the C7 position of pyrrolo[2,3-c]pyridine scaffolds constitutes a strategic modification in medicinal chemistry. Chlorine's dual functionality operates through steric and electronic effects: its substantial van der Waals radius (1.75 Å) creates favorable hydrophobic contacts in binding pockets, while its strong electron-withdrawing nature (σpara = 2.94) modulates π-electron density throughout the fused system. This substitution pattern enhances binding affinity through halogen bonding interactions where the chlorine acts as an electron acceptor with protein carbonyl oxygen atoms (bond energies 5-10 kJ/mol) [3]. Chlorinated heterocycles constitute approximately 73% of FDA-approved halogen-containing drugs, with monochloro derivatives being predominant (163 of 233 approved agents) [3]. The 7-chloro substitution specifically blocks metabolic oxidation at this electron-rich position while directing subsequent functionalization to adjacent sites. This modification also significantly influences the scaffold's dipole moment, enhancing interactions with polarized binding cavities in therapeutic targets.
The incorporation of a methyl group at the C2 position of 7-chloro-1H-pyrrolo[2,3-c]pyridine provides multiple pharmacological advantages. This alkyl substituent exerts conformational control through steric hindrance, restricting rotation around the C2-C3 bond and potentially locking the molecule into bioactive conformations. The methyl group enhances lipophilicity (increasing log P by approximately 0.5-1.0 unit), improving membrane permeability while maintaining aqueous solubility through the nitrogen-rich core [4] [9]. Critically, the 2-methyl group protects against oxidative metabolism at this vulnerable position, significantly improving metabolic stability as evidenced by reduced clearance rates in microsomal studies. The electron-donating effect (+I effect) of the methyl group modulates the electron density at N1, potentially enhancing hydrogen-bond donation capacity. Molecular modeling suggests this substitution favorably alters charge distribution throughout the bicyclic system, potentially strengthening π-stacking interactions with aromatic residues in target proteins [4].
Table 1: Comparative Bioactivity Modulation by Substituent Position in Pyrrolo[2,3-c]pyridine Derivatives
Position | Substituent | Primary Effects | Therapeutic Advantages |
---|---|---|---|
C7 | Chloro | Enhanced binding affinity via halogen bonding; Metabolic blocking; Electron-withdrawal | Improved target engagement; Reduced oxidative metabolism |
C2 | Methyl | Increased lipophilicity; Conformational restriction; Metabolic stabilization | Enhanced membrane penetration; Improved pharmacokinetics |
N1 | Methyl/H | Modulation of hydrogen bonding capacity; Control of acidity (pKa) | Tunable solubility and target interactions |
C3 | Ester/Carboxyl | Hydrogen bond acceptor; Directional interactions; Charge modulation | Targeted interactions with catalytic sites; Solubility adjustment |
CAS No.: 654654-76-9
CAS No.: 11104-40-8
CAS No.:
CAS No.: 1239908-48-5
CAS No.: 4696-35-9